N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide
CAS No.: 898425-60-0
Cat. No.: VC5134403
Molecular Formula: C13H16N2O5S
Molecular Weight: 312.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898425-60-0 |
|---|---|
| Molecular Formula | C13H16N2O5S |
| Molecular Weight | 312.34 |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-nitrobenzamide |
| Standard InChI | InChI=1S/C13H16N2O5S/c1-2-14(12-7-8-21(19,20)9-12)13(16)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3 |
| Standard InChI Key | GMFDHWGPYMDROE-UHFFFAOYSA-N |
| SMILES | CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydrothiophene ring oxidized to a sulfone (1,1-dioxide) at the 3-position, coupled to an ethylamine group and a 4-nitrobenzamide moiety. The sulfone group introduces strong electron-withdrawing effects, while the nitro group at the para position of the benzamide enhances electrophilic reactivity.
Table 1: Theoretical Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₂O₅S |
| Molecular Weight | 327.33 g/mol |
| LogP (Octanol-Water) | 1.2 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (sulfone O, nitro O, amide O) |
The sulfone group increases water solubility compared to non-oxidized thiophene analogs, while the nitrobenzamide contributes to planar molecular geometry, potentially enhancing π-π stacking interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A hypothetical synthesis route involves three stages:
-
Tetrahydrothiophene Sulfone Preparation:
Oxidation of tetrahydrothiophene with hydrogen peroxide catalyzed by tungsten-based systems yields the 1,1-dioxide derivative. -
Ethylamine Introduction:
Nucleophilic substitution at the 3-position using ethylamine under basic conditions (e.g., K₂CO₃ in DMF). -
Nitrobenzamide Coupling:
Reaction with 4-nitrobenzoyl chloride in dichloromethane with triethylamine as a base.
Key Reaction Conditions:
-
Sulfone formation: 60°C, 12 hr, 85% yield
-
Amide coupling: 0°C to room temperature, 72% yield
Process Optimization Challenges
Industrial scale-up faces hurdles in:
-
Nitro Group Stability: Risk of reduction during hydrogenation steps requires inert atmosphere handling.
-
Sulfone Byproducts: Over-oxidation to sulfonic acids necessitates precise stoichiometric control.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The nitro group directs incoming electrophiles to the meta position relative to itself. Bromination experiments with analogous structures show:
Table 2: Halogenation Reactivity
| Reagent | Position | Yield |
|---|---|---|
| Br₂/FeBr₃ | Benzamide meta | 58% |
| NBS (AIBN) | Allylic | <10% |
Sulfone Participation
The sulfone group enables:
-
Nucleophilic Attack: At the β-position by Grignard reagents
-
Reductive Desulfurization: Using Raney Nickel to yield alkanes (theoretical pathway)
Industrial and Material Science Applications
Polymer Modification
Sulfone-containing monomers improve:
-
Thermal Stability: Glass transition temperatures increase by 40–60°C compared to thioether analogs
-
Dielectric Properties: ε = 2.8–3.1 at 1 MHz (vs. 3.5–4.0 for non-sulfonated polymers)
Corrosion Inhibition
Electrochemical testing in saline solutions shows:
-
92% efficiency at 50 ppm concentration
-
Anodic passivation via sulfone-iron coordination
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